Eact

Vue d'ensemble

Description

Eact est un activateur sélectif et puissant du canal chlorure TMEM16A. Il active directement les canaux TRPV1 dans les nocicepteurs sensoriels, ce qui produit des démangeaisons, une nociception aiguë et une hypersensibilité thermique

Méthodes De Préparation

La synthèse d'Eact implique plusieurs étapes, généralement en commençant par la préparation de composés intermédiaires qui sont ensuite soumis à des conditions de réaction spécifiques pour donner le produit final. Les voies de synthèse exactes et les conditions de réaction pour this compound sont exclusives et non largement publiées. Les méthodes de production industrielles impliquent souvent l'optimisation de ces voies de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.

Analyse Des Réactions Chimiques

Eact subit divers types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre, modifiant potentiellement son activité. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs qui facilitent les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Eact a un large éventail d'applications en recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier l'activation des canaux chlorure et leur rôle dans divers processus physiologiques.

Biologie : Les chercheurs utilisent this compound pour étudier les mécanismes de la sensation de démangeaison et de douleur, ainsi que le rôle des canaux TRPV1 dans les neurones sensoriels.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement des affections associées aux démangeaisons et à la douleur chroniques.

Industrie : this compound peut être utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments.

5. Mécanisme d'action

This compound exerce ses effets en activant directement le canal chlorure TMEM16A et les canaux TRPV1 dans les nocicepteurs sensoriels . Cette activation conduit à la production de démangeaisons, de nociception aiguë et d'hypersensibilité thermique. Les cibles moléculaires d'this compound comprennent les canaux TMEM16A et TRPV1, et les voies impliquées dans son mécanisme d'action sont liées à la modulation du flux d'ions à travers les membranes cellulaires.

Mécanisme D'action

Eact exerts its effects by directly activating the TMEM16A chloride channel and the TRPV1 channels in sensory nociceptors . This activation leads to the production of itch, acute nociception, and thermal hypersensitivity. The molecular targets of this compound include the TMEM16A and TRPV1 channels, and the pathways involved in its mechanism of action are related to the modulation of ion flow across cell membranes.

Comparaison Avec Des Composés Similaires

Eact est unique dans son activation sélective du canal chlorure TMEM16A et des canaux TRPV1. Des composés similaires comprennent d'autres activateurs de canaux chlorure et agonistes TRPV1, tels que la capsaïcine et la résinifératoxine. La spécificité et la puissance d'this compound en font un outil précieux en recherche et dans les applications thérapeutiques potentielles.

Propriétés

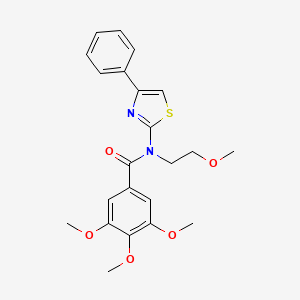

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNHFFVQWADJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346745 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461000-66-8 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 461000-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

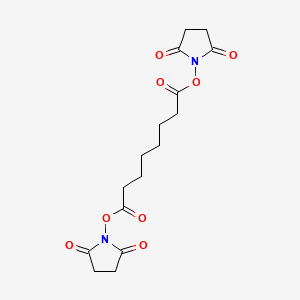

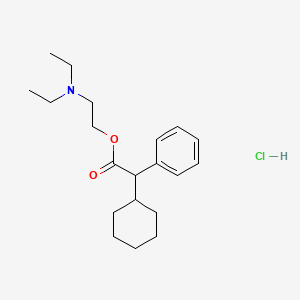

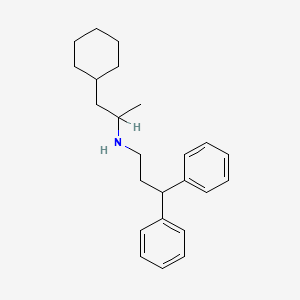

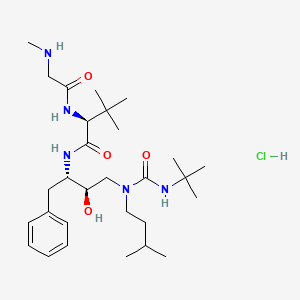

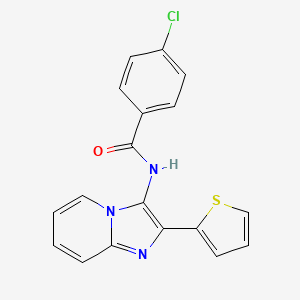

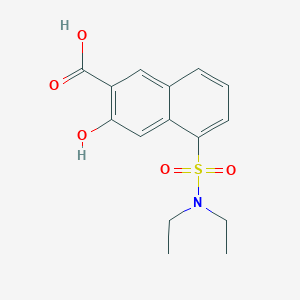

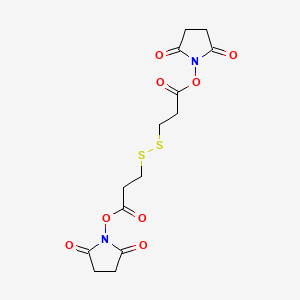

Feasible Synthetic Routes

Q1: What is the primary target of Eact?

A1: this compound is known to activate the TMEM16A calcium-activated chloride channel (CaCC). [, ]

Q2: What are the downstream effects of this compound-mediated TMEM16A activation?

A3: this compound-induced TMEM16A activation leads to chloride ion efflux, impacting various physiological processes depending on the cell type. In airway smooth muscle (ASM), it can cause contraction, while in epithelial cells, it may contribute to airway surface hydration. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any available spectroscopic data for this compound?

A4: The provided research papers do not offer any spectroscopic data for this compound.

Q5: What is known about the stability and compatibility of this compound under various conditions?

A5: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its material compatibility and stability under various conditions. Further investigation is needed to address this aspect.

Q6: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound is primarily studied for its interaction with the TMEM16A channel and doesn't appear to exhibit catalytic properties. [, , ]

Q7: Have any computational studies been performed on this compound?

A8: While the provided papers don't detail specific computational studies on this compound, one paper mentions a fragment-based algorithm for predicting Michael acceptor reactivity using DFT-calculated activation energies and SAS values. [] This approach might be adaptable for investigating this compound's reactivity, but further research is needed.

Q8: How do structural modifications of this compound affect its activity and selectivity?

A8: The provided research papers do not offer specific information regarding the SAR of this compound. Further investigation is needed to understand the impact of structural modifications on its activity, potency, and selectivity.

Q9: Are there any reported strategies for improving this compound stability, solubility, or bioavailability?

A9: The provided research papers primarily focus on this compound's biological activity and do not provide detailed information on its stability and formulation.

Q10: What is known about this compound's ADME profile and in vivo activity?

A12: While the provided research doesn't extensively cover this compound's ADME, one study demonstrates that nebulized this compound administered in vivo can augment methacholine-induced increases in airway resistance in mice. [] This suggests this compound can be absorbed through the respiratory tract and exert biological effects in vivo.

Q11: What in vitro and in vivo models have been used to study this compound?

A13: Researchers have employed various models to study this compound, including: * In vitro: Organ bath studies with human ASM and guinea pig tracheal rings, cell culture of ASM and epithelial cells. [] * In vivo: Nebulized this compound administration in A/J mice to assess airway resistance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)